molecular formula C14H10BrF2N5O2S B12135014 C14H10BrF2N5O2S

C14H10BrF2N5O2S

Cat. No.: B12135014
M. Wt: 430.23 g/mol
InChI Key: HTJVROWCTGDYTP-UHFFFAOYSA-N
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Description

The compound with the molecular formula C14H10BrF2N5O2S is a complex organic molecule that contains bromine, fluorine, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C14H10BrF2N5O2S typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of a suitable aromatic ring structure, followed by the introduction of bromine, fluorine, and other functional groups through various chemical reactions. Common synthetic routes may include:

    Halogenation: Introduction of bromine and fluorine atoms using reagents such as bromine (Br2) and fluorine gas (F2) under controlled conditions.

    Nitration and Sulfonation: Incorporation of nitrogen and sulfur atoms through nitration (using nitric acid) and sulfonation (using sulfuric acid) reactions.

    Coupling Reactions: Formation of carbon-nitrogen and carbon-sulfur bonds using coupling reagents like palladium catalysts.

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis techniques such as:

    Batch Reactors: Controlled addition of reagents and catalysts in a batch process to ensure high yield and purity.

    Continuous Flow Reactors: Use of continuous flow systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

C14H10BrF2N5O2S: can undergo various types of chemical reactions, including:

    Oxidation: Reaction with oxidizing agents like potassium permanganate (KMnO4) to form oxidized derivatives.

    Reduction: Reaction with reducing agents such as sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium (Pd) catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

C14H10BrF2N5O2S: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of C14H10BrF2N5O2S involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors to influence signal transduction.

    Disrupting Cellular Processes: Interfering with critical cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

C14H10BrF2N5O2S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    C14H10BrF2N5O2: Lacks the sulfur atom, which may result in different chemical properties and reactivity.

    C14H10BrF2N5S: Lacks the oxygen atoms, potentially altering its biological activity and applications.

    C14H10BrF2N5O2S2: Contains an additional sulfur atom, which may enhance its stability or reactivity.

Properties

Molecular Formula

C14H10BrF2N5O2S

Molecular Weight

430.23 g/mol

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide

InChI

InChI=1S/C14H10BrF2N5O2S/c15-8-4-7(16)5-9(17)12(8)19-11(23)6-25-14-21-20-13(22(14)18)10-2-1-3-24-10/h1-5H,6,18H2,(H,19,23)

InChI Key

HTJVROWCTGDYTP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3Br)F)F

Origin of Product

United States

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